3-Bromo-7-fluoroimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have several noteworthy advantages such as a wide substrate scope, short reaction times, and water work-up .Molecular Structure Analysis
The InChI code for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves various strategies such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a white solid at room temperature . It has a molecular weight of 215.02 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structure-activity relationship of these compounds has been a critical area of study, aiming to enhance their efficacy and reduce toxicity .
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, which means it is often used as a starting point for developing new therapeutic agents due to its favorable properties and structural versatility .
Nanomedicine
In the field of nanomedicine, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine can be utilized for the synthesis of nanoparticles or as a moiety within larger molecular structures designed for targeted drug delivery systems. Its incorporation into nanoscale designs is due to its reactivity and ability to interact with biological systems .
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in the development of new synthetic methodologies. It can undergo various chemical reactions, including radical reactions, to create diverse and complex organic molecules. This versatility makes it a valuable tool for chemists exploring new synthetic routes .
Chemical Research
3-Bromo-7-fluoroimidazo[1,2-a]pyridine is used extensively in chemical research, especially in the synthesis of heterocyclic compounds. Its reactivity allows for the exploration of new chemical reactions and the synthesis of compounds with potential applications in various industries .
Biochemistry
In biochemistry, this compound’s derivatives are explored for their interactions with biological molecules. Understanding these interactions can lead to insights into enzyme function, receptor binding, and the design of inhibitors that can modulate biochemical pathways .
Pharmacology
The pharmacological applications of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine include its use as a building block for pharmaceuticals. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Material Science
Due to its structural character, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is also useful in material science. It can be incorporated into materials to impart specific properties, such as fluorescence or electronic conductivity, which are valuable in the development of sensors, displays, and other advanced materials .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
3-bromo-7-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHAZGZFYOGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858589 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
CAS RN |
1263058-67-8 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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